(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position The compound also contains a hydroxymethyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-methylpyrazole followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 3-bromo-1-methylpyrazole. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient bromination techniques, and scalable hydroxymethylation processes. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a formyl or carboxyl group, or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopyrazole derivative, while oxidation of the hydroxymethyl group results in a formyl or carboxyl derivative .
Scientific Research Applications
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The exact pathways involved can vary, but typically involve interactions with key biomolecules that affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyrazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
1-Methyl-3-(hydroxymethyl)pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-1-phenylpyrazole: Contains a phenyl group instead of a methyl group, altering its chemical and biological properties.
Uniqueness
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is unique due to the combination of the bromine atom and hydroxymethyl group on the pyrazole ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(5-bromo-2-methylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUMPICZIXGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784533-05-6 |
Source
|
Record name | (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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